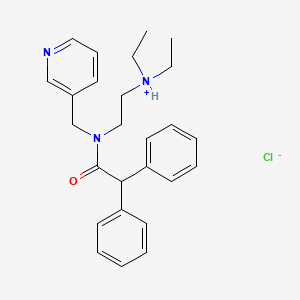

Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride

Description

This compound is a tertiary amine-containing acetamide derivative with a complex structure featuring:

- A diethylaminoethyl group, which enhances solubility via protonation at physiological pH.

- Diphenyl substituents, increasing lipophilicity and steric bulk.

- A 3-pyridylmethyl moiety, which may influence receptor binding or metabolic stability.

The hydrochloride salt form improves aqueous solubility, a common feature in pharmaceutical agents .

Properties

CAS No. |

97702-92-6 |

|---|---|

Molecular Formula |

C26H32ClN3O |

Molecular Weight |

438.0 g/mol |

IUPAC Name |

2-[(2,2-diphenylacetyl)-(pyridin-3-ylmethyl)amino]ethyl-diethylazanium;chloride |

InChI |

InChI=1S/C26H31N3O.ClH/c1-3-28(4-2)18-19-29(21-22-12-11-17-27-20-22)26(30)25(23-13-7-5-8-14-23)24-15-9-6-10-16-24;/h5-17,20,25H,3-4,18-19,21H2,1-2H3;1H |

InChI Key |

MFHRFDBDFXTEPD-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCN(CC1=CN=CC=C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride typically involves multiple steps. One common approach is to start with the appropriate acetamide derivative and introduce the diethylaminoethyl group through a substitution reaction. The diphenyl groups can be added via Friedel-Crafts acylation, and the pyridylmethyl group can be introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group may facilitate binding to proteins or enzymes, while the diphenyl and pyridylmethyl groups can enhance the compound’s stability and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Positional Isomerism: 2-Pyridylmethyl vs. 3-Pyridylmethyl

The compound Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(2-pyridylmethyl)-, hydrochloride (CID 57277) is a positional isomer of the target compound. Key differences include:

The ortho-substituted analog exhibits local anesthetic activity, suggesting the target compound’s meta-substitution may alter binding to sodium channels or other targets .

Comparison with Lidocaine Hydrochloride

Lidocaine (C14H22N2O·HCl) shares a diethylaminoethyl group but lacks aromatic complexity:

Thiazole- and Dichlorophenyl-Substituted Acetamides

Compounds like 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C11H8Cl2N2OS) highlight the role of halogenation and heterocycles:

- Halogen Effects : Dichlorophenyl groups enhance electrophilic reactivity and metabolic resistance.

- Hydrogen Bonding : Thiazole rings participate in N–H⋯N interactions, stabilizing crystal structures .

The target compound’s pyridyl group may similarly engage in hydrogen bonding but with distinct spatial arrangements due to the meta substitution .

Pharmacological and Toxicological Insights

Toxicity Profiles

Metabolic Considerations

- Impurities such as Monoethylglycinexylidide Hydrochloride (a lidocaine metabolite) are structurally simpler than the target compound, which may undergo complex Phase I/II metabolism due to its diphenyl and pyridyl groups .

Biological Activity

Acetamide derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The compound Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride is one such derivative that exhibits potential therapeutic effects. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C20H26N2O

- Molecular Weight : 310.43 g/mol

- CAS Number : 2618-52-2

- Synonyms : N-(2-diethylaminoethyl)-2,2-diphenyl-acetamide

This compound features a complex structure that includes a diethylamino group and a diphenyl moiety, which contribute to its biological interactions.

Pharmacological Activities

Research has indicated that acetamide derivatives, including this compound, exhibit a wide range of biological activities:

- Anticancer Activity : Several studies have demonstrated that acetamide derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) using MTT assays .

- Anti-inflammatory Effects : Acetamides are known to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2, which are crucial in inflammatory pathways .

- Antimicrobial Properties : This class of compounds has also been investigated for their antimicrobial activity against a range of pathogens. Acetamides have shown effectiveness in inhibiting bacterial growth and may serve as potential candidates for developing new antibiotics .

- CNS Activity : Some acetamides exhibit sedative and analgesic effects. Their ability to cross the blood-brain barrier allows them to interact with neurotransmitter systems, potentially leading to therapeutic applications in pain management and anxiety disorders .

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer efficacy of various acetamide derivatives against multiple human cancer cell lines. The results indicated that compounds similar to N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-hydrochloride exhibited significant cytotoxicity, particularly against MCF-7 cells, with IC50 values ranging from 10 to 30 µM .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on anti-inflammatory properties, a series of acetamide derivatives were synthesized and tested for their ability to inhibit TNF-alpha production in macrophages. The most potent compounds reduced TNF-alpha levels by over 50%, suggesting a strong anti-inflammatory potential .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.